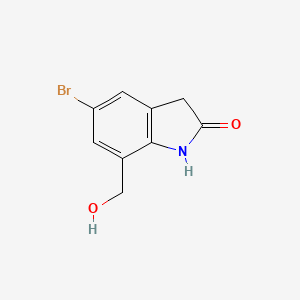
5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and hydroxymethylation. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of ester groups to alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, it could be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action for 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid would depend on its specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate or ethyl benzoate.
Hydroxymethyl Compounds: Compounds like hydroxymethylfurfural.
Ester Compounds: Compounds like triacetin or glycerol triacetate.
Uniqueness
What sets 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid apart is its unique combination of functional groups, which can impart specific chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C21H24O13 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27) |
Clave InChI |
GOAXJTBZSHGWQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


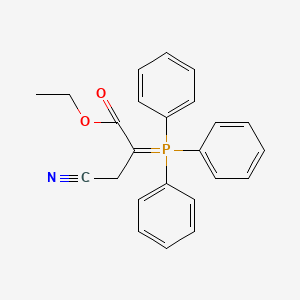
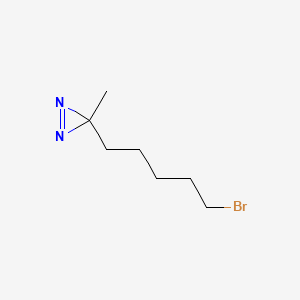
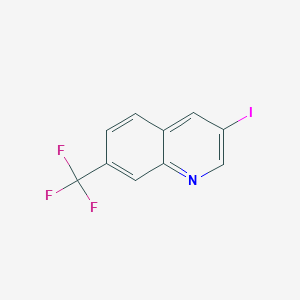
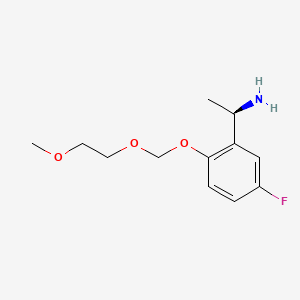
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
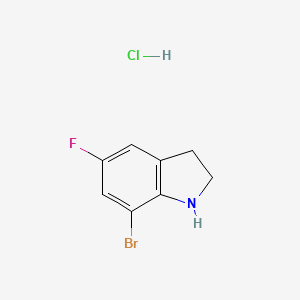


![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)


![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)

